1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
Description
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is a fluorinated cyclohexane derivative characterized by a bromine atom at position 1 and a 1,1,1-trifluoropropan-2-yloxy group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where fluorinated groups enhance metabolic stability and bioavailability . The trifluoromethyl group introduces strong electron-withdrawing effects, influencing reactivity and physical properties .
Properties
Molecular Formula |
C9H14BrF3O |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
1-bromo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C9H14BrF3O/c1-6(9(11,12)13)14-8-5-3-2-4-7(8)10/h6-8H,2-5H2,1H3 |
InChI Key |
RJYPJCQYCUPTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CCCCC1Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the reaction of cyclohexanol with 1,1,1-trifluoropropan-2-ol in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexanol.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoropropyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane (CAS 1249024-52-9)
- Molecular Formula : C₁₂H₂₃BrO
- Molecular Weight : 263.21 g/mol
- Key Differences: The 4-methylpentan-2-yloxy substituent is a bulkier, non-fluorinated alkyl group, leading to higher lipophilicity but lower electronegativity compared to the trifluoropropan-2-yloxy group. Applications: Used in organic building blocks for non-fluorinated intermediates, with a boiling point and solubility profile suited for less-polar solvents .
3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane (CAS 1600282-25-4)
- Molecular Formula : C₇H₁₀BrF₃O₂
- Molecular Weight : 263.05 g/mol
- Key Differences: The oxolane (tetrahydrofuran) ring introduces ring strain due to its five-membered structure, increasing reactivity compared to the six-membered cyclohexane scaffold. Applications: Suitable for high-throughput synthesis in medicinal chemistry due to faster reaction kinetics .
1-Bromo-2-(2-isopropoxyethoxy)cyclohexane (CAS 938271-96-6)
- Molecular Formula: Not explicitly stated, but structurally similar to C₁₁H₂₁BrO₂.
- Key Differences :
- The polyether chain (2-isopropoxyethoxy) increases polarity and water solubility , contrasting with the hydrophobic trifluoromethyl group.
- Reduced steric hindrance around the ether oxygen may facilitate reactions requiring nucleophilic attack.
- Applications: Used in polar solvent-based syntheses, such as polymer chemistry .
Physicochemical and Reactivity Comparisons
| Property | 1-Bromo-2-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane | 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane | 3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane |
|---|---|---|---|
| Molecular Weight | ~275.11 g/mol | 263.21 g/mol | 263.05 g/mol |
| Electron-Withdrawing Effects | High (CF₃ group) | Low | High (CF₃ group) |
| Boiling Point | Likely lower due to fluorination | Higher (non-fluorinated alkyl group) | Lower (smaller ring, higher volatility) |
| Reactivity of Bromine | Stabilized by CF₃, slower substitution | More reactive | Enhanced by ring strain |
| Solubility | Lipophilic | Moderately lipophilic | Moderate in polar aprotic solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
